molecular formula C6H9ClN2O B1377892 4-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1404373-78-9

4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No. B1377892
M. Wt: 160.6 g/mol
InChI Key: DQWKNROHCZYSEE-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyridin-2(1H)-one hydrochloride (4-AMPHCl) is an organic compound that is used in a variety of scientific and medical applications. 4-AMPHCl is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is found in a variety of natural and synthetic products. 4-AMPHCl is used in laboratory experiments, as a pharmaceutical intermediate, and in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of New Crown Ethers and Their Complexes : The compound has been involved in the synthesis of new crown ethers with salicylic Schiff base substitutions, demonstrating its utility in creating complex structures with potential applications in chemistry and material science (Hayvalı et al., 2003).

  • Crystal Structure Analysis : Studies have also focused on the crystal structure analysis of related compounds, providing insights into the molecular configurations and potential applications in designing new materials and pharmaceuticals (Sherfinski & Marsh, 1975).

Biological and Medicinal Applications

  • HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 4-Amino-1-methylpyridin-2(1H)-one have been synthesized and evaluated for their inhibitory properties against HIV-1 RT, with several analogs showing potent and highly selective antagonistic properties. This highlights the compound's role in the development of antiviral agents (Saari et al., 1992).

  • Antioxidant Activity : The compound and its derivatives have shown potential antioxidant activity, indicating its relevance in research focused on combating oxidative stress and related diseases (Kulakov et al., 2018).

Material Science and Chemistry

  • Nonlinear Optics : The synthesis and crystal structure of 4-Amino-1-methylpyridinium benzenesulfonate salts have revealed noncentrosymmetric structures with potential applications in second-order nonlinear optics, demonstrating the compound's utility in the development of new optical materials (Anwar et al., 2000).

  • D-amino Acid Oxidase Inhibitors : Research into 4-hydroxypyridazin-3(2H)-one derivatives, related to the compound , has identified novel inhibitors of D-amino acid oxidase (DAAO), which could have implications for treating disorders associated with d-serine levels, highlighting the compound's relevance in neuroscience and pharmacology (Hondo et al., 2013).

properties

IUPAC Name

4-amino-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKNROHCZYSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpyridin-2(1H)-one hydrochloride

CAS RN

1404373-78-9
Record name 4-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride
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